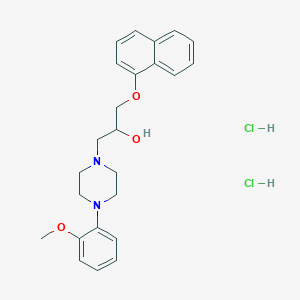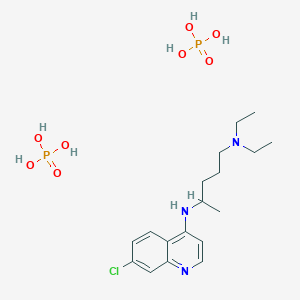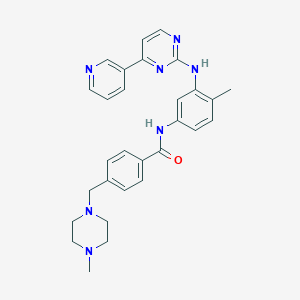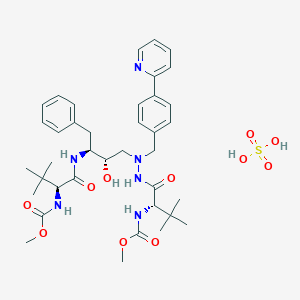
Naftopidil dihydrochloride
Overview
Description
Naftopidil hydrochloride is a pharmaceutical compound primarily used in the treatment of benign prostatic hyperplasia (BPH). It acts as a selective alpha-1 adrenergic receptor antagonist, which helps in relaxing the smooth muscles of the prostate and bladder neck, thereby improving urine flow and reducing symptoms of BPH .
Scientific Research Applications
Naftopidil hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical reactions and analytical methods.
Biology: Naftopidil hydrochloride is studied for its effects on cellular processes and receptor interactions.
Medicine: Beyond its primary use in treating BPH, it has shown potential in inhibiting the growth of prostate cancer cells
Safety and Hazards
Mechanism of Action
Target of Action
Naftopidil dihydrochloride is a selective alpha1-adrenoceptor antagonist . It has a high affinity for the cloned human α1a-, α1b-, and α1d-adrenoceptor subtypes, with Ki values of 3.7 nM, 20 nM, and 1.2 nM respectively . These receptors are primarily found in the prostate and urinary tract, and their blockade results in relaxation of smooth muscle, thereby improving urinary flow and reducing symptoms of benign prostatic hyperplasia .
Mode of Action
As an alpha1-adrenoceptor antagonist, this compound competitively inhibits alpha1-adrenoceptors, preventing the binding of norepinephrine . This inhibition leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation in the prostate and urinary tract .
Biochemical Pathways
This disruption can lead to improved urinary flow and reduced symptoms of benign prostatic hyperplasia .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with hepatic dysfunction . The half-life of the drug was found to be 3.6 hours in liver-impaired subjects, compared to 3.3 hours in controls . Following oral administration, the plasma levels and half-life times of Naftopidil were significantly increased in liver impairment . The absolute bioavailability in patients with hepatic dysfunction was significantly higher (mean 75%, median 53%) compared to healthy subjects (mean 17%, median 16%) .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscle in the prostate and urinary tract, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia . Additionally, this compound has been shown to have antiproliferative effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, functional hepatic blood flow can affect the drug’s kinetics .
Biochemical Analysis
Biochemical Properties
Naftopidil Dihydrochloride interacts with α1-adrenergic receptors, specifically the α1D and α1A subtypes . It inhibits the increase of blood pressure caused by α1 receptor activation .
Cellular Effects
This compound has been shown to have antiproliferative effects on prostate cancer cells (PCa) and fibroblast cells (PrSC) . It inhibits cell cycle progression in these cells . In addition, this compound has been found to reduce total IL-6 protein in PrSC, leading to increased suppression of cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with α1-adrenergic receptors . It acts as a selective antagonist, inhibiting the increase in blood pressure caused by α1 receptor activation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The inhibition of cell cycle progression is independent of α1-AR expression in cells .
Dosage Effects in Animal Models
In animal models, combination therapy with radiotherapy plus this compound has been shown to induce a more efficacious delay in PC-3 xenograft tumor growth compared to monotherapy with this compound or radiotherapy alone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naftopidil hydrochloride involves several steps. Initially, 1-naphthol reacts with epichlorohydrin in the presence of an alkali to form an epoxide. This epoxide is then alkylated with a piperazine derivative to yield naftopidil .
Industrial Production Methods
In industrial settings, naftopidil hydrochloride is often prepared using solvent emulsification/evaporation methods. This involves the use of excipients like Compritol 888 ATO and Poloxamer 188 to enhance the bioavailability of the compound . Additionally, co-grinding with citric and/or tartaric acid has been employed to improve dissolution rates .
Chemical Reactions Analysis
Types of Reactions
Naftopidil hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
One notable reaction involves the oxidation of naftopidil using potassium permanganate in a sulfuric acid medium, sensitized by formaldehyde or formic acid . The optimal conditions for this reaction include 0.25 mM potassium permanganate and 4.0 M sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the oxidation reaction with potassium permanganate primarily yields oxidized derivatives of naftopidil .
Comparison with Similar Compounds
Naftopidil hydrochloride is often compared with other alpha-1 adrenergic receptor antagonists such as tamsulosin hydrochloride and silodosin. While all these compounds are used to treat BPH, naftopidil hydrochloride has a higher affinity for the alpha-1D adrenergic receptor, making it particularly effective against storage symptoms like urinary frequency and nocturia . This unique receptor selectivity distinguishes it from other similar compounds.
List of Similar Compounds
- Tamsulosin hydrochloride
- Silodosin
- Urapidil
Naftopidil hydrochloride’s unique receptor selectivity and its effectiveness in treating both voiding and storage symptoms make it a valuable compound in the management of BPH.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-08-3 | |
| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















